o-Cyanobenzal bromide
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Description
A metabolite of Aloesin
Mechanism of Action
Target of Action
It’s known that bromide compounds often interact with various biological targets, including enzymes and receptors, altering their function .
Mode of Action
Bromide compounds typically act by binding to their targets and modulating their activity . The presence of the cyanobenzal group may influence the compound’s interaction with its targets, potentially enhancing its binding affinity or altering its effect.
Biochemical Pathways
Bromide compounds can influence various biochemical processes, including signal transduction pathways and enzymatic reactions .
Pharmacokinetics
Bromide compounds are generally well-absorbed and can distribute widely in the body .
Result of Action
Bromide compounds can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of o-Cyanobenzal bromide. For instance, temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets .
Biochemical Analysis
Cellular Effects
It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is hypothesized that it may have effects on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Transport and Distribution
It is hypothesized that it may interact with transporters or binding proteins, and may have effects on its localization or accumulation
Properties
IUPAC Name |
2-(dibromomethyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2N/c9-8(10)7-4-2-1-3-6(7)5-11/h1-4,8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKABDVLVSBGQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C(Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.94 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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